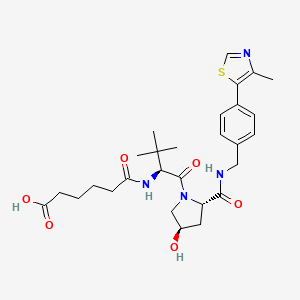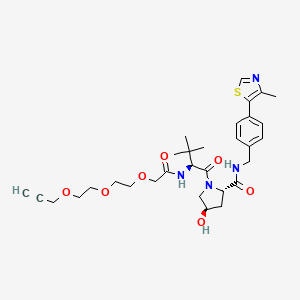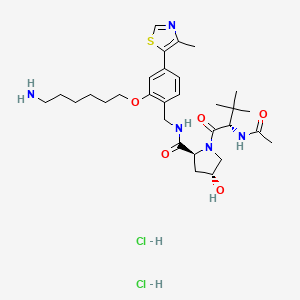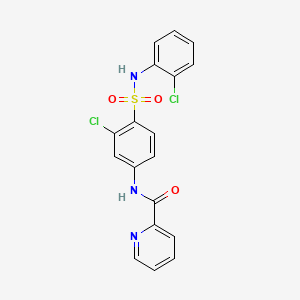
N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide” is a chemical compound with the CAS Number: 1246086-78-1 . It has a molecular weight of 422.29 and its IUPAC name is N-{3-chloro-4-[(2-chloroanilino)sulfonyl]phenyl}-2-pyridinecarboxamide . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) .Wissenschaftliche Forschungsanwendungen
Radioligand Development for Brain Imaging : N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, a derivative of N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide, was synthesized for use in PET imaging of mGlu4 in the brain. This compound showed improved binding affinity and was the first 18F-labeled mGlu4 radioligand, indicating potential for future human studies in brain imaging (Kil et al., 2014).
Organometallic Chemistry : In organometallic chemistry, N-(aryl)picolinamides, related to the N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide, are used to form complexes with metals like iridium and ruthenium. These complexes are studied for their structure, properties, and potential applications in catalysis and coordination chemistry (Dasgupta et al., 2008; Nag et al., 2007).
Pharmacological Research : N-Phenylsulfonyl-1H-pyrrole picolinamides, related to the compound , have been synthesized as novel positive allosteric modulators of mGlu4. These compounds are researched for their potential in treating various neurological disorders (Gogliotti et al., 2016).
PET Radiotracer Synthesis : Another application in imaging includes the synthesis of N-(4-chloro-3-[(11)C]methoxyphenyl)-2-picolinamide ([(11)C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4). This radiotracer is used for investigating mGlu4 expression in vivo under various conditions (Kil et al., 2013).
Antimicrobial Agent Synthesis : There's also research on the synthesis of N-substituted sulfanilamide derivatives and their potential as antimicrobial agents. These compounds are characterized for their structural and thermal properties and tested against various bacterial and fungal strains (Lahtinen et al., 2014).
Cancer Research : In cancer research, the binding mode of picolinamide derivatives in organometallic complexes has shown significant influence on cancer cell cytotoxicity. This highlights the potential of these compounds in developing anticancer drugs (van Rijt et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCGJXBIHHIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677379 |
Source


|
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide | |
CAS RN |
1246086-78-1 |
Source


|
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

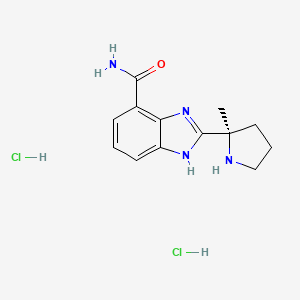
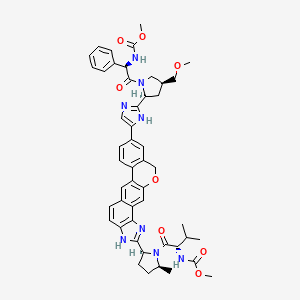
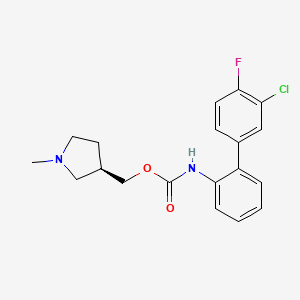
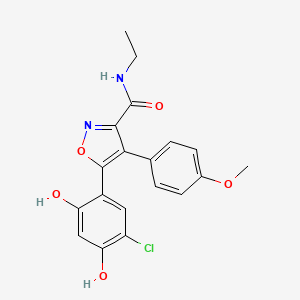
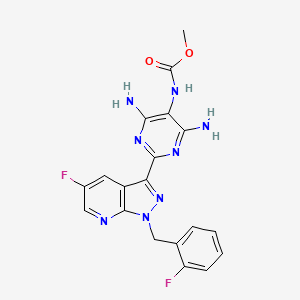
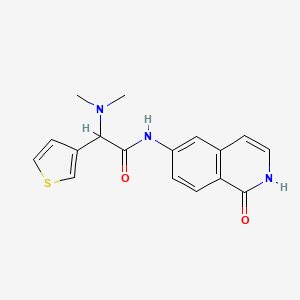

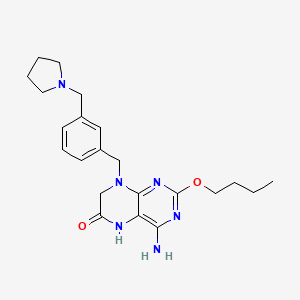
![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
